![molecular formula C8H10N2O B1500765 4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-3-カルバルデヒド CAS No. 307308-03-8](/img/structure/B1500765.png)
4,5,6,7-テトラヒドロピラゾロ[1,5-a]ピリジン-3-カルバルデヒド
概要
説明
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde: is a heterocyclic compound with the molecular formula C8H10N2O. It is characterized by a fused pyrazole and pyridine ring system, which is partially saturated. This compound is of significant interest in medicinal chemistry and organic synthesis due to its unique structure and reactivity.
科学的研究の応用
Chemistry: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde is used as a building block in the synthesis of more complex heterocyclic compounds. It serves as a precursor for various functionalized derivatives that are valuable in organic synthesis .
Biology and Medicine: This compound has been investigated for its potential as a core structure in the development of pharmaceutical agents. For instance, derivatives of this compound have shown activity as inhibitors of Bruton’s tyrosine kinase (BTK), which is a target for certain cancer therapies .
Industry: In the industrial sector, this compound can be used in the synthesis of agrochemicals and other specialty chemicals. Its unique structure allows for the development of compounds with specific biological activities .
作用機序
Target of Action
It has been found to be effective against a broad range of nucleos(t)ide-resistant hepatitis b virus (hbv) variants .
Mode of Action
It is known to act as a core protein allosteric modulator (CpAM) for HBV
Pharmacokinetics
It has been demonstrated to inhibit hbv dna viral load in a hbv aav mouse model by oral administration , suggesting good bioavailability.
Result of Action
It is known to effectively inhibit a broad range of nucleos(t)ide-resistant HBV variants , suggesting a significant antiviral effect.
Action Environment
It is recommended to be stored in an inert atmosphere at 2-8°c , indicating that temperature and atmospheric conditions may affect its stability.
生化学分析
Biochemical Properties
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been found to interact with core protein allosteric modulators (CpAMs) of the hepatitis B virus (HBV), effectively inhibiting a broad range of nucleos(t)ide-resistant HBV variants . The nature of these interactions involves binding to the core protein, leading to conformational changes that inhibit the virus’s replication.
Cellular Effects
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in HBV-infected cells, this compound has been shown to reduce viral load by inhibiting the replication of the virus . This inhibition is achieved through the modulation of core protein interactions, which are crucial for the virus’s life cycle.
Molecular Mechanism
At the molecular level, 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of the HBV core protein, leading to the disruption of the virus’s replication process . This inhibition is achieved by binding to the core protein and inducing conformational changes that prevent the assembly of the viral capsid. Additionally, this compound may influence gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its efficacy may decrease over time due to degradation . Long-term studies in vitro and in vivo have demonstrated sustained inhibition of HBV replication, although the extent of inhibition may vary depending on the experimental conditions.
Dosage Effects in Animal Models
The effects of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde vary with different dosages in animal models. In HBV AAV mouse models, varying dosages of this compound have been administered to evaluate its efficacy and toxicity . At lower doses, the compound effectively reduces viral load without significant adverse effects. At higher doses, toxic effects may be observed, including hepatotoxicity and other systemic effects. These findings highlight the importance of optimizing dosage to achieve therapeutic benefits while minimizing adverse effects.
Metabolic Pathways
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde is involved in specific metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound undergoes biotransformation in the liver, where it is metabolized by cytochrome P450 enzymes . This metabolism results in the formation of various metabolites, which may have different biological activities. The effects on metabolic flux and metabolite levels are critical for understanding the compound’s pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde within cells and tissues are essential for its biological activity. The compound is transported across cell membranes by specific transporters and binding proteins . Once inside the cells, it may localize to specific compartments, such as the nucleus or cytoplasm, where it exerts its effects. The distribution within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to cellular components.
Subcellular Localization
The subcellular localization of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and other cellular processes.
準備方法
Synthetic Routes and Reaction Conditions:
Hydrogenation of Pyrazolo[1,5-a]pyridines: One common method involves the hydrogenation of pyrazolo[1,5-a]pyridines.
1,3-Dipolar Cycloaddition: Another method involves the 1,3-dipolar cycloaddition of a bicyclic sydnone to propargylic acid derivatives.
Industrial Production Methods: Industrial production methods for 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde are not extensively documented in the literature. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions and catalysts.
化学反応の分析
Types of Reactions:
Oxidation: The aldehyde group in 4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde can undergo oxidation to form the corresponding carboxylic acid. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon. Reagents such as Grignard reagents (RMgX) can be used to form secondary alcohols.
Common Reagents and Conditions:
Oxidation: KMnO4, CrO3, H2SO4
Reduction: NaBH4, LiAlH4, ethanol
Substitution: RMgX, ether, low temperatures
Major Products:
Oxidation: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Reduction: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-methanol
Substitution: Various substituted alcohols depending on the Grignard reagent used
類似化合物との比較
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazine: This compound shares a similar core structure but differs in the nitrogen arrangement within the ring system.
4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidine: Another related compound with an additional nitrogen atom in the ring, often used in the synthesis of kinase inhibitors.
Uniqueness: 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde is unique due to its specific arrangement of nitrogen atoms and the presence of an aldehyde functional group. This combination provides distinct reactivity and potential for derivatization, making it a valuable scaffold in medicinal chemistry .
特性
IUPAC Name |
4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N2O/c11-6-7-5-9-10-4-2-1-3-8(7)10/h5-6H,1-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSPINDKIWMCRNX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN2C(=C(C=N2)C=O)C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80665479 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
307308-03-8 | |
| Record name | 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80665479 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


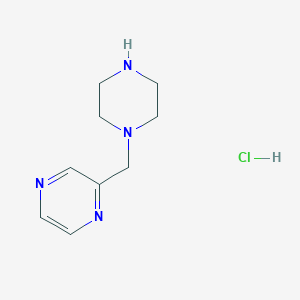
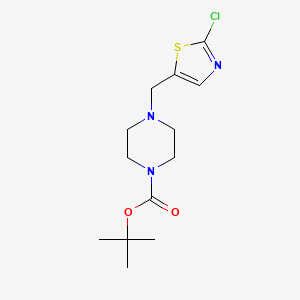
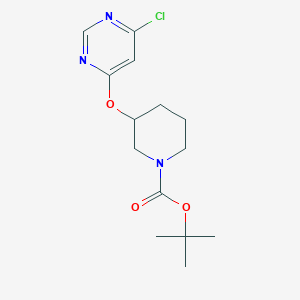
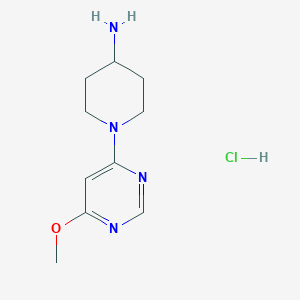
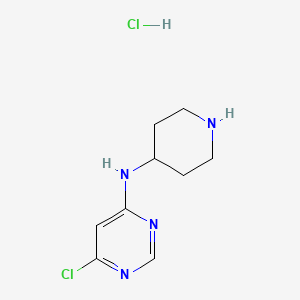
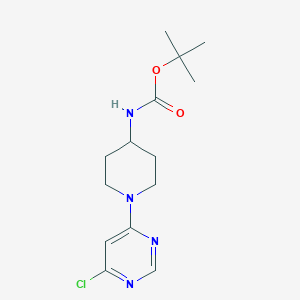
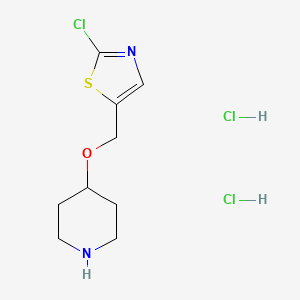
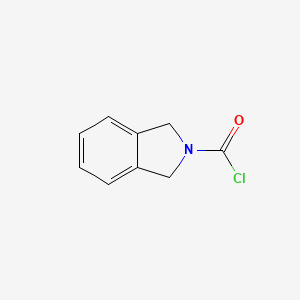
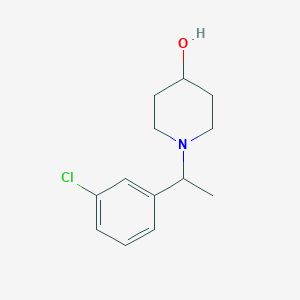
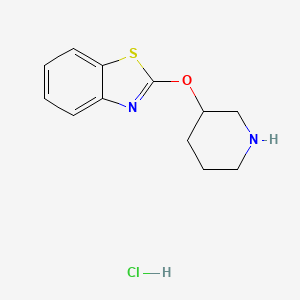
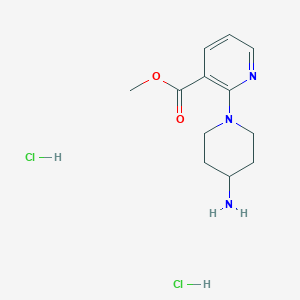
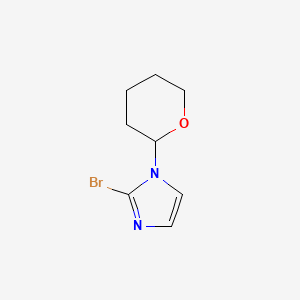
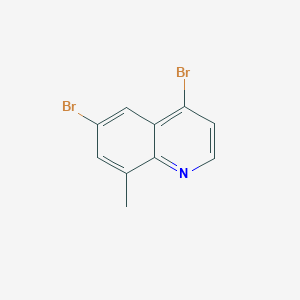
![4-[2-(Morpholine-4-carbonyl)-phenoxy]-piperidine-1-carboxylic acid tert-butyl ester](/img/structure/B1500717.png)
